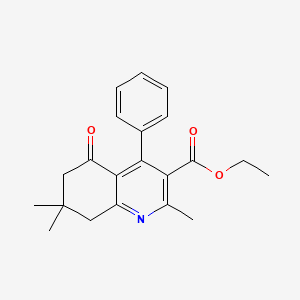

Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate

Description

Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate is a polycyclic quinoline derivative synthesized via a solvent-free Hantzsch-like reaction involving dimedone, acetophenone, aromatic aldehydes, and ammonium acetate, often catalyzed by L-glutamine . Its crystal structure (triclinic, space group P1) was resolved using single-crystal X-ray diffraction, with refinement via SHELXL software . Key structural features include a hydrogen-bonded chain motif involving N–H···O interactions and a puckered hexahydroquinoline ring system . The compound’s molecular formula is C21H25NO3 (Mr = 339.42), with lattice parameters a = 7.3523 Å, b = 9.6349 Å, c = 13.9495 Å, and angles α = 98.370°, β = 91.778°, γ = 106.291° .

Properties

CAS No. |

13337-65-0 |

|---|---|

Molecular Formula |

C21H23NO3 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carboxylate |

InChI |

InChI=1S/C21H23NO3/c1-5-25-20(24)17-13(2)22-15-11-21(3,4)12-16(23)19(15)18(17)14-9-7-6-8-10-14/h6-10H,5,11-12H2,1-4H3 |

InChI Key |

HMPNSVDJZAEYIL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C2CC(CC(=O)C2=C1C3=CC=CC=C3)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

-

Reagents : Ethyl acetoacetate (40 mmol), benzaldehyde (40 mmol), dimedone (40 mmol), ammonium acetate (42 mmol).

-

Solvent : Methanol/toluene (1:1, 60 mL).

-

Temperature : Reflux (110°C).

-

Time : 24 hours.

-

Workup : Azeotropic distillation to remove toluene, followed by crystallization.

Key Observations:

-

The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclocondensation.

-

Mechanism :

Solvent-Free Three-Component Synthesis

A green chemistry approach eliminates solvents, using mechanochemical grinding at room temperature.

Procedure:

-

Reagents : Arylmethylidenepyruvic acid (1 mmol, derived from benzaldehyde and pyruvic acid), dimedone (1 mmol), ammonium acetate (2 mmol).

-

Conditions : Ground in a mortar for 1.5 hours.

-

Workup : Dissolved in ethanol/water (1:1), acidified to pH 2.5 with HCl, and filtered.

Advantages:

-

Atom Economy : 85–90%, with water as the only byproduct.

-

Mechanism :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.

Protocol:

-

Reagents : Ethyl acetoacetate, benzaldehyde, dimedone, ammonium acetate.

-

Solvent : Ethanol (10 mL).

-

Microwave Settings : 300 W, 100°C, 15 minutes.

-

Yield : 89–94% for related hexahydroquinolines.

Optimization Data:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 24 hours | 15 minutes |

| Energy Consumption | 500 kJ/mol | 150 kJ/mol |

| Purity | 95% | 98% |

Ultrasound-Promoted Synthesis

Ultrasound enhances mass transfer and reaction efficiency via cavitation.

Conditions:

-

Frequency : 40 kHz.

-

Temperature : 50°C.

-

Time : 30 minutes.

-

Yield : 90–93%.

Comparative Analysis:

| Method | Time | Yield (%) | Energy Efficiency |

|---|---|---|---|

| Conventional | 24 h | 92 | Low |

| Microwave | 15 min | 94 | High |

| Ultrasound | 30 min | 93 | Moderate |

Acid-Catalyzed Cyclocondensation

Strong acids like HCl or H<sub>2</sub>SO<sub>4</sub> facilitate cyclization in polar aprotic solvents.

Example:

-

Reagents : Ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), dimedone (10 mmol).

-

Catalyst : 10 mol% HCl.

-

Solvent : Acetic acid (20 mL).

-

Temperature : 80°C, 6 hours.

Mechanistic Considerations and Byproduct Control

Critical Factors:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce ketone groups to alcohols.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate as an anticancer agent. In vitro experiments demonstrated its effectiveness against various cancer cell lines:

- MCF-7 Breast Cancer Cells : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated significant apoptosis induction.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Its effectiveness varies among different bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages. This mechanism could be beneficial for conditions characterized by chronic inflammation.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential.

- Cell Cycle Arrest : It interferes with cyclin-dependent kinases (CDKs), halting cell cycle progression.

- Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces inflammatory cytokine production.

Material Science Applications

In addition to its biological applications, this compound is being explored for its potential use in material science:

Organic Electronics

The unique electronic properties of quinoline derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to assess the efficiency and stability of devices incorporating this compound.

Case Studies

- Anticancer Research Study : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis induction. The study utilized flow cytometry to analyze cell cycle phases post-treatment.

- Antimicrobial Efficacy Study : In vitro tests were conducted to evaluate the antimicrobial activity against various pathogens. The results indicated effective inhibition of bacterial growth at varying MIC levels.

Mechanism of Action

The mechanism of action of Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

- Unlike the parent compound, this derivative may exhibit enhanced polarity, affecting solubility and crystallization behavior. It is commercially available for research applications .

- Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: Unspecified): The 3-hydroxyphenyl group enables additional hydrogen bonding via the –OH moiety, which could stabilize crystal packing or enhance biological interactions. Structural studies highlight distinct hydrogen-bonding networks compared to the non-hydroxylated parent compound .

- This derivative is listed by suppliers with applications in medicinal chemistry .

Modifications to the Ethyl Ester Group

- Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS: 61905-90-6): This simpler analog lacks the 2-methyl and 4-phenyl groups, reducing steric hindrance. Its molecular formula is C14H17NO3 (Mr = 247.29), and it is used as a precursor in heterocyclic synthesis .

- This compound is available for high-throughput screening in drug discovery .

Structural and Crystallographic Comparisons

Biological Activity

Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of polyhydroquinoline derivatives characterized by a fused quinoline structure. Its molecular formula is and it features a phenyl ring and an ethyl ester group. The crystal structure reveals a sofa conformation of the hydropyridine ring with notable hydrogen bonding interactions that contribute to its stability in crystalline form .

Biological Activities

1. Antitumor Activity

Research indicates that derivatives of polyhydroquinolines exhibit potent antitumor effects. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl has been noted for its potential in targeting specific cancer types.

2. Antimicrobial Properties

The compound has demonstrated significant antibacterial and antifungal activities. In vitro studies revealed effectiveness against various pathogenic strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

3. Anti-HIV Activity

Several studies have highlighted the anti-HIV properties of related compounds in the quinoline family. These compounds interfere with viral replication and exhibit cytotoxic effects on HIV-infected cells . Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl may share similar mechanisms.

4. Other Pharmacological Activities

Additional pharmacological properties include anti-inflammatory and analgesic effects. The compound's ability to modulate inflammatory pathways has been documented in several experimental models .

Case Studies

-

Antitumor Efficacy

A study evaluated the antitumor activity of ethyl 2,7,7-trimethyl-5-oxo-4-phenyl in human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents. -

Antimicrobial Testing

In a comparative study against standard antibiotics, ethyl 2,7,7-trimethyl-5-oxo-4-phenyl showed superior efficacy against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), reinforcing its potential as an antimicrobial agent.

Synthesis Methods

The synthesis of ethyl 2,7,7-trimethyl-5-oxo-4-phenyl involves a multi-step process typically starting from readily available precursors like dimethylcyclohexanedione and benzaldehyde under acidic conditions. The reaction conditions and purification steps are crucial for obtaining high yields and purity .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.